![molecular formula C15H26O B1673248 Hinesol CAS No. 23811-08-7](/img/structure/B1673248.png)
Hinesol
Overview
Description
Hinesol is a unique sesquiterpenoid isolated from the Chinese traditional medicine, Atractylodes lancea rhizome . It is a natural product found in Guatteria friesiana, Cymbopogon schoenanthus, and other organisms .
Synthesis Analysis
The total synthesis of Hinesol involves an acid-catalysed rearrangement of an endo alcohol, followed by an oxidative cleavage resulting in the generation of a spiro-system . The synthesis of Hinesol from (–)–pinene has also been described .Molecular Structure Analysis
Hinesol has a molecular formula of C15H26O, with a molecular weight of 222.37 g/mol . Its IUPAC name is 2- (6,10-dimethylspiro [4.5]dec-9-en-3-yl)propan-2-ol . The structure of Hinesol can be viewed in 3D .Chemical Reactions Analysis
Hinesol has been found to undergo biotransformation when isolated from the essential oils of Atractylodes lancea rhizome by Aspergillus niger and Aspergillus cellulosae .Physical And Chemical Properties Analysis
Hinesol has a molecular weight of 222.37 g/mol, an XLogP3-AA of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 222.198365449 g/mol .Scientific Research Applications
Anti-Cancer Activity
Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, has been found to inhibit cell growth and induce apoptosis in human leukemia HL-60 cells . It has been suggested that hinesol induces apoptosis through the JNK signaling pathway in HL-60 cells . Therefore, hinesol may represent a novel medicinal drug having indications in the treatment of various cancers, including leukemia .
Anti-Bacterial Activity
Hinesol has been identified to possess anti-bacterial activity . This suggests that it could be used in the development of new antibacterial agents.
Anti-Sudorific Activity
Hinesol has been identified to possess anti-sudorific activity . This suggests that it could be used in the treatment of conditions related to excessive sweating.
Blood Glucose-Lowering Activity
Hinesol has been identified to possess blood glucose-lowering activities . This suggests that it could be used in the management of diabetes.
Anti-Tumor Immunity
Hinesol has been identified to possess anti-tumor immunity . This suggests that it could be used in the development of new immunotherapies for cancer.
Essential Oil Component
Hinesol is a major component of the essential oil extracted from Atractylodes lancea rhizome . These essential oils have various applications in aromatherapy and other therapeutic practices.
Safety And Hazards
properties
IUPAC Name |
2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWHTQRTTHCUHW-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C([C@]12CC[C@H](C2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Hinesol | |
CAS RN |
23811-08-7 | |
Record name | Hinesol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23811-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hinesol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023811087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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